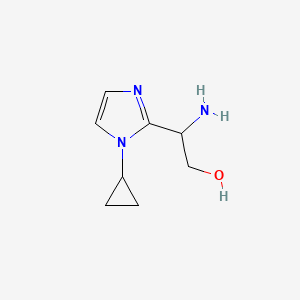![molecular formula C11H9BrN2O B13334957 1-[2-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B13334957.png)
1-[2-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one is a chemical compound that features a bromine atom, a pyrazole ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one typically involves the reaction of 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted derivatives with various functional groups.
- Alcohols or carboxylic acids depending on the oxidation state of the ethanone group .
Wissenschaftliche Forschungsanwendungen
1-[2-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Serves as an intermediate in the preparation of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1H-pyrazole: Shares the pyrazole ring and bromine atom but lacks the ethanone group.
2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.
Eigenschaften
Molekularformel |
C11H9BrN2O |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
1-(2-bromo-4-pyrazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)10-4-3-9(7-11(10)12)14-6-2-5-13-14/h2-7H,1H3 |
InChI-Schlüssel |
VSQLCQNEKHNBKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13334882.png)
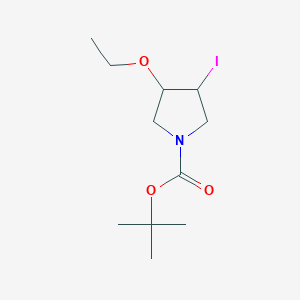
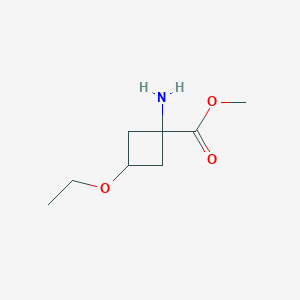
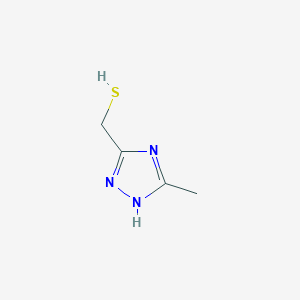
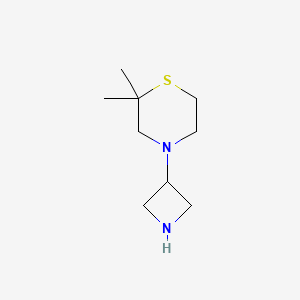
![Benzyl (3aR,6aS)-3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13334920.png)
![7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine](/img/structure/B13334925.png)
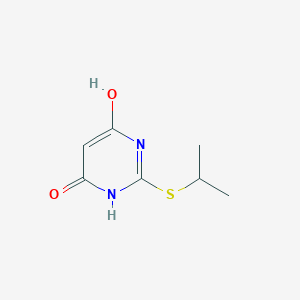
![6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13334930.png)
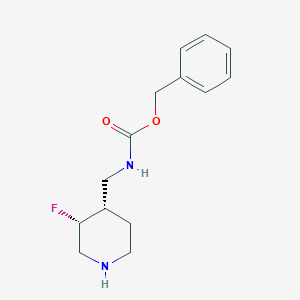
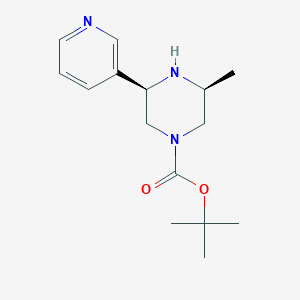
![4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylic acid](/img/structure/B13334954.png)
